molecular formula C14H14F6IP B1282945 Bis(4-methylphenyl)iodonium hexafluorophosphate CAS No. 60565-88-0

Bis(4-methylphenyl)iodonium hexafluorophosphate

Cat. No.: B1282945
CAS No.: 60565-88-0
M. Wt: 454.13 g/mol
InChI Key: LHLVGWWCRPPKBC-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)iodonium hexafluorophosphate: is an organoiodine compound with the molecular formula C14H14F6IP and a molecular weight of 454.13 g/mol . It is a white powder that melts at 175-180 °C and exhibits an ultraviolet absorption peak at 267 nm . This compound is widely used as a photoinitiator in various photopolymerization processes.

Scientific Research Applications

Chemistry: Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a photoinitiator in photopolymerization reactions. It is particularly effective in initiating the polymerization of epoxides and vinyl ethers under ultraviolet light .

Biology: In biological research, this compound is used to modify biomolecules through photochemical reactions. It can be used to introduce aryl groups into proteins and nucleic acids, facilitating the study of protein-protein and protein-DNA interactions .

Medicine: this compound is used in the development of photoactivated drugs. These drugs can be activated by light to release therapeutic agents at specific sites within the body, minimizing side effects and improving efficacy .

Industry: In industrial applications, this compound is used in the production of photoresists for microelectronics and coatings for optical fibers. It is also used in the manufacturing of adhesives and sealants .

Safety and Hazards

Bis(4-methylphenyl)iodonium hexafluorophosphate is classified as Skin Corr. 1B under the GHS classification . The safety pictogram is GHS05 and the signal word is Danger . The hazard statement is H314 and the precautionary statements are P280, P305 + P351 + P338, and P310 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bis(4-methylphenyl)iodonium hexafluorophosphate plays a significant role in biochemical reactions, particularly in electrophilic phenylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent for electrophilic phenylation of malonates and dithiocarboxylates . The nature of these interactions involves the transfer of phenyl groups to the target molecules, facilitating various biochemical transformations.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrophilic phenylation. This process includes the transfer of phenyl groups to nucleophilic sites on target molecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to act as an electrophilic agent makes it a valuable tool in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at +4°C and protected from light and moisture

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on its dosage effects are limited, it is known that high doses of electrophilic agents can lead to toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is crucial for its application in biochemical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include electrophilic phenylation reactions. It interacts with enzymes and cofactors that facilitate the transfer of phenyl groups to target molecules. These interactions can affect metabolic flux and metabolite levels, influencing various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methylphenyl)iodonium hexafluorophosphate can be synthesized through the reaction of 4-methylphenyl iodide with hexafluorophosphoric acid in the presence of an oxidizing agent . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5 °C to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bis(4-methylphenyl)iodonium hexafluorophosphate is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Its specific structure allows for selective modification of biomolecules and precise control over photochemical reactions .

Properties

IUPAC Name

bis(4-methylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLVGWWCRPPKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976005
Record name Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60565-88-0
Record name 4,4′-Dimethyldiphenyliodonium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60565-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-tolyl)iodonium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-methylphenyl)iodonium hexafluorophosphate
Reactant of Route 2
Bis(4-methylphenyl)iodonium hexafluorophosphate
Reactant of Route 3
Bis(4-methylphenyl)iodonium hexafluorophosphate
Reactant of Route 4
Reactant of Route 4
Bis(4-methylphenyl)iodonium hexafluorophosphate
Reactant of Route 5
Bis(4-methylphenyl)iodonium hexafluorophosphate
Reactant of Route 6
Bis(4-methylphenyl)iodonium hexafluorophosphate

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